molecular formula C14H15ClFN3O B2663650 [4-(Chloroacetyl)piperazin-1-yl](4-fluorophenyl)acetonitrile CAS No. 923230-33-5

[4-(Chloroacetyl)piperazin-1-yl](4-fluorophenyl)acetonitrile

Cat. No. B2663650
CAS RN: 923230-33-5
M. Wt: 295.74
InChI Key: DYGLZTYBUDFDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Chloroacetyl)piperazin-1-ylacetonitrile” is a chemical compound with the molecular formula C14H15ClFN3O and a molecular weight of 295.74 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-(Chloroacetyl)piperazin-1-ylacetonitrile” consists of a piperazine ring attached to a fluorophenyl group and a nitrile group . The presence of these functional groups can influence the chemical properties and reactivity of the compound.


Physical And Chemical Properties Analysis

“4-(Chloroacetyl)piperazin-1-ylacetonitrile” has a predicted melting point of 166.25°C and a predicted boiling point of approximately 430.7°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a predicted refractive index of 1.57 .

Scientific Research Applications

Proteomics Research

“4-(Chloroacetyl)piperazin-1-ylacetonitrile” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or investigate post-translational modifications.

Organic Synthesis

This compound is an important organic intermediate . It can be used in the synthesis of other complex organic compounds. Organic intermediates are often used in the production of dyes, pharmaceuticals, and agrochemicals .

Pharmaceutical Research

“4-(Chloroacetyl)piperazin-1-ylacetonitrile” could potentially be used in the development of new drugs . For instance, it could be used to synthesize new compounds with potential therapeutic effects.

Cancer Research

There is some evidence that similar compounds have been used in cancer research . For example, they could be used to study the effects of these compounds on cancer cell lines .

PARP Inhibitor Synthesis

Compounds similar to “4-(Chloroacetyl)piperazin-1-ylacetonitrile” have been used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are a group of pharmacological inhibitors of the enzyme poly ADP ribose polymerase. They are used in cancer treatment .

Material Science

Given its specific physical and chemical properties, “4-(Chloroacetyl)piperazin-1-ylacetonitrile” could potentially be used in material science for the development of new materials .

properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(4-fluorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O/c15-9-14(20)19-7-5-18(6-8-19)13(10-17)11-1-3-12(16)4-2-11/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGLZTYBUDFDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C#N)C2=CC=C(C=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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